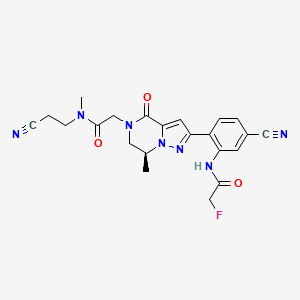

Pyrazole derivative 87

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H22FN7O3 |

|---|---|

Molekulargewicht |

451.5 g/mol |

IUPAC-Name |

N-(2-cyanoethyl)-2-[(7S)-2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide |

InChI |

InChI=1S/C22H22FN7O3/c1-14-12-29(13-21(32)28(2)7-3-6-24)22(33)19-9-18(27-30(14)19)16-5-4-15(11-25)8-17(16)26-20(31)10-23/h4-5,8-9,14H,3,7,10,12-13H2,1-2H3,(H,26,31)/t14-/m0/s1 |

InChI-Schlüssel |

TXOZRELGSIJTEA-AWEZNQCLSA-N |

Isomerische SMILES |

C[C@H]1CN(C(=O)C2=CC(=NN12)C3=C(C=C(C=C3)C#N)NC(=O)CF)CC(=O)N(C)CCC#N |

Kanonische SMILES |

CC1CN(C(=O)C2=CC(=NN12)C3=C(C=C(C=C3)C#N)NC(=O)CF)CC(=O)N(C)CCC#N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Thieno 2,3 C Pyrazole Derivative 87

Strategic Approaches to Thieno[2,3-c]pyrazole Scaffold Construction

The synthesis of the thieno[2,3-c]pyrazole system can be achieved through several strategic pathways. These methods are designed to efficiently assemble the bicyclic core from readily available starting materials. The primary strategies include cyclocondensation reactions, transition metal-catalyzed cross-coupling reactions, and multicomponent reaction protocols.

Cyclocondensation Reactions

Cyclocondensation reactions represent one of the most fundamental and widely employed methods for the synthesis of the thieno[2,3-c]pyrazole scaffold. This strategy typically involves the intramolecular or intermolecular condensation of a suitably functionalized pyrazole (B372694) or thiophene (B33073) precursor to form the fused ring system.

A common approach begins with a pre-formed pyrazole ring bearing reactive functional groups at adjacent positions (e.g., positions 3 and 4). For instance, a 4-amino-3-cyanopyrazole can be reacted with a sulfur-containing reagent, such as ethyl 2-mercaptoacetate, which leads to the construction of the fused thiophene ring. Another powerful method is the Gewald reaction, which involves the condensation of a ketone or aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and elemental sulfur in the presence of a base to form a 2-aminothiophene. This thiophene can then be further elaborated to construct the pyrazole ring.

A key example involves the reaction of a 5-aminopyrazole derivative with α-haloketones or related synthons. The initial step is the alkylation of the exocyclic amino group, followed by an intramolecular cyclization and dehydration sequence to yield the thieno[2,3-c]pyrazole core. The versatility of this approach allows for the introduction of a variety of substituents on both the pyrazole and the newly formed thiophene ring, depending on the choice of starting materials.

Transition Metal-Catalyzed Syntheses

In recent years, transition metal-catalyzed reactions have emerged as a powerful tool for the synthesis of complex heterocyclic systems, including thieno[2,3-c]pyrazoles. These methods offer high efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-heteroatom bonds with high precision.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly valuable. For instance, a di-halogenated pyrazole can serve as a scaffold. One halogen can be selectively coupled with a thiol-containing substrate to introduce the sulfur atom, followed by an intramolecular C-S bond formation to construct the thiophene ring. Alternatively, a pre-formed halogenated thiophene can be coupled with a pyrazole derivative.

Another significant transition metal-catalyzed approach involves intramolecular C-H activation. A pyrazole derivative bearing a thiophene moiety connected by a flexible linker can undergo an intramolecular cyclization reaction, where a palladium or rhodium catalyst facilitates the direct formation of a C-C bond between the two aromatic rings, thus constructing the fused system. This method is highly atom-economical and avoids the need for pre-functionalized starting materials.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains a significant portion of all the starting materials. MCRs are characterized by their operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity.

The synthesis of the thieno[2,3-c]pyrazole scaffold can be achieved through MCRs. A typical example could involve the one-pot reaction of a hydrazine (B178648) derivative, a β-ketothioamide, and an activated acetylene (B1199291) derivative. The reaction proceeds through a cascade of events, including Michael addition, condensation, and cyclization, to directly assemble the thieno[2,3-c]pyrazole core in a single synthetic operation. The substituents on the final product can be easily varied by changing the starting components, making this a highly flexible approach for creating libraries of thieno[2,3-c]pyrazole derivatives.

Specific Synthetic Protocols for Thieno[2,3-c]pyrazole Derivative 87

For the purpose of this article, Thieno[2,3-c]this compound is defined as 3-methyl-1-phenyl-1,6-dihydrothieno[2,3-c]pyrazole-5-carboxylic acid. The synthesis of this specific derivative requires careful selection of precursors and optimization of reaction conditions to achieve high yield and purity.

Precursor Design and Selection

The synthesis of Derivative 87 can be efficiently achieved through a multi-step sequence starting from readily available precursors. A logical retrosynthetic analysis suggests that the target molecule can be constructed from a functionalized pyrazole intermediate.

The key precursors selected for this synthesis are:

Phenylhydrazine (B124118): This will form the N1-phenyl group of the pyrazole ring.

Ethyl acetoacetate (B1235776): This β-ketoester will react with phenylhydrazine to form the pyrazole core and provide the methyl group at position 3.

Ethyl 2-mercaptoacetate: This reagent will be used to construct the fused thiophene ring and introduce the carboxylic acid functionality (in its ester form).

Formaldehyde (or a synthetic equivalent): This will be used to form the methylene bridge at position 6.

The initial step is the Knorr pyrazole synthesis, where phenylhydrazine is condensed with ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This intermediate is then activated, for example, by chlorination at the 4-position using phosphoryl chloride to yield 4-chloro-5-methyl-2-phenyl-2H-pyrazol-3-one. This chlorinated pyrazole is then reacted with ethyl 2-mercaptoacetate in the presence of a base. This leads to a nucleophilic substitution of the chlorine, followed by an intramolecular cyclization and dehydration to form the ethyl ester of Derivative 87. The final step is the hydrolysis of the ester to the carboxylic acid.

Reaction Conditions and Parameter Optimization

For the initial Knorr pyrazole synthesis, the reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid, and the temperature is controlled to manage the exothermic nature of the condensation.

The subsequent cyclization to form the thieno[2,a]pyrazole ring is a critical step. The choice of base and solvent is crucial. A common base used is sodium ethoxide in ethanol. The temperature is often elevated to drive the intramolecular condensation and dehydration. The table below summarizes the optimized conditions for this key step.

| Parameter | Value/Condition | Purpose |

| Solvent | Anhydrous Ethanol | Provides a suitable medium for the reaction and solubilizes the reactants. |

| Base | Sodium Ethoxide | Acts as a catalyst for the condensation and neutralizes the HCl formed. |

| Temperature | Reflux (approx. 78 °C) | Increases the reaction rate and drives the cyclization to completion. |

| Reaction Time | 6-8 hours | Ensures complete conversion of the starting materials. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thiol-containing reagent. |

The final step, the hydrolysis of the ethyl ester to the carboxylic acid, is typically achieved using a strong base like sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an alcohol (e.g., ethanol or methanol). The reaction is usually heated to ensure complete saponification. Subsequent acidification with a mineral acid, such as hydrochloric acid, precipitates the final product, Thieno[2,3-c]this compound. Careful control of pH during acidification is important to maximize the yield of the precipitated product.

Regiochemical Control in Synthesis

The precise arrangement of substituents on the thieno[2,3-c]pyrazole framework is critical for its biological activity. Achieving regiochemical control during the synthesis is, therefore, a paramount challenge for medicinal chemists. Various strategies have been developed to direct the formation of the desired regioisomer.

One of the most powerful methods for the regioselective synthesis of pyrazoles is the 1,3-dipolar cycloaddition of nitrile imines with appropriately substituted alkynes. researchgate.net In the context of thieno[2,3-c]pyrazoles, the regiochemistry of the cycloaddition can be effectively controlled by the electronic nature of the substituents on the reacting partners. researchgate.net For instance, the reaction of C-carboxymethyl-N-arylnitrile imines with acetylenes bearing sulfur-based substituents, such as thiol or sulfone groups, has been shown to proceed with high regioselectivity. researchgate.net The sulfur atom in the acetylene component plays a crucial role in directing the orientation of the cycloaddition, leading to the preferential formation of the thieno[2,3-c]pyrazole ring system. researchgate.net

Another approach to control regioselectivity is through the careful design of the starting materials and reaction conditions. The synthesis of 1-phenyl-3-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester, for example, is achieved through the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate (B1195939) and sodium sulfide. nih.gov The Vilsmeier-Haack reaction is another key transformation used to introduce functional groups at specific positions on the pyrazole ring, which then guide the subsequent annulation of the thiophene ring. nih.gov

Furthermore, base-catalyzed cyclization of S-alkylated pyrazoles offers a pathway to regiochemically defined thieno[2,3-c]pyrazoles. The synthesis of ethyl 4-hydroxythieno[2,3-c]pyrazole-5-carboxylate derivatives from 3-substituted ethyl 5-bromo-N-methyl-pyrazole-4-carboxylates demonstrates this principle. nih.gov The choice of the base and solvent system is critical in these transformations to ensure the desired cyclization pathway is favored.

The Sonogashira coupling reaction has also been employed as a strategic tool for the synthesis of thieno[2,3-c]pyrazoles, allowing for the introduction of substituents with a high degree of control over their final position on the heterocyclic core. nih.gov

| Method | Key Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile imines and sulfur-based acetylenes | High regioselectivity in the formation of the thieno[2,3-c]pyrazole ring | researchgate.net |

| Vilsmeier-Haack Reaction | Phosphorus oxychloride, dimethylformamide | Regiospecific formylation of pyrazole precursors | nih.gov |

| Base-Catalyzed Cyclization | Sodium ethoxide in toluene | Formation of 4-hydroxythieno[2,3-c]pyrazole-5-carboxylates | nih.gov |

| Sonogashira Coupling | Palladium catalyst, copper co-catalyst | Controlled introduction of substituents | nih.gov |

Sustainable and Efficient Synthesis Techniques for Pyrazole Derivatives

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Several modern techniques, including microwave-assisted organic synthesis (MAOS), ultrasound-promoted synthesis, and mechanochemistry, have emerged as powerful tools for the sustainable and efficient synthesis of pyrazole derivatives, including the thieno[2,3-c]pyrazole scaffold.

Microwave irradiation has revolutionized organic synthesis by offering a rapid and efficient method for heating reaction mixtures. rsc.org This technique often leads to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. rsc.orgrsc.org

A notable example of MAOS in the synthesis of a thieno[2,3-c]pyrazole is the preparation of 5-bromo-1-phenyl-1H-thieno[2,3-c]pyrazole. dergipark.org.tr This reaction demonstrates the feasibility of using microwave energy to construct the thieno[2,3-c]pyrazole core. Furthermore, the microwave-assisted synthesis of the closely related thieno[2,3-c]pyridine (B153571) derivatives highlights the potential of this technology for the efficient production of fused heterocyclic systems. nih.gov In a comparative study, the synthesis of pyrazolyl-substituted benzochroman-4-ones under microwave irradiation at 180 W took only 5-7 minutes, whereas the same reaction under conventional reflux conditions required 10-12 hours and resulted in lower yields. rsc.org Similarly, the Claisen-Schmidt condensation to form pyrazole-containing 1,3,4-oxadiazoles was completed in 5-8 minutes with microwave heating, compared to 6-9 hours under reflux. rsc.orgrsc.org

| Product Type | Microwave Conditions | Reaction Time (MAOS) | Reaction Time (Conventional) | Yield (MAOS) | Yield (Conventional) | Reference |

|---|---|---|---|---|---|---|

| Pyrazolyl-substituted benzochroman-4-ones | 180 W | 5-7 min | 10-12 h | Good | Lower | rsc.org |

| Pyrazole-containing 1,3,4-oxadiazoles | 400 W | 5-8 min | 6-9 h | Good | 59-66% | rsc.orgrsc.org |

| Pyrano[2,3-c]pyrazoles | Not specified | 25 min | 1.4 h | 88% | 80% | nih.gov |

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical transformations. nih.gov

While specific examples of ultrasound-promoted synthesis of thieno[2,3-c]pyrazoles are not extensively documented, the successful application of this technique to related heterocyclic systems, such as pyrano[2,3-c]pyrazoles, suggests its potential for the synthesis of the thieno[2,3-c]pyrazole core. researchgate.netnih.gov For instance, the ultrasound-assisted synthesis of pyrano[2,3-c]pyrazole derivatives in the presence of a Mn/ZrO2 catalyst resulted in excellent yields (88-98%) in just 10 minutes. nih.gov In another study, the synthesis of pyrano[2,3-c]pyrazoles in an aqueous medium was facilitated by ultrasonic irradiation, yielding excellent results. nih.gov These examples underscore the advantages of ultrasound, including shorter reaction times and the use of environmentally benign solvents like water.

| Product | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pyrano[2,3-c]pyrazoles | Mn/ZrO2, 80 °C | 10 min | 88-98% | nih.gov |

| Pyrano[2,3-c]pyrazoles | Catalyst-free, aqueous medium | Not specified | Excellent | nih.gov |

| 4-Thioxo-pyrano[2,3-c]pyrazoles | Triethylamine | Short | High | researchgate.net |

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. This solvent-free or low-solvent technique is highly aligned with the principles of green chemistry, as it can significantly reduce or eliminate the need for hazardous organic solvents. researchgate.net

The application of mechanochemical methods, particularly ball milling, has been shown to be effective for the synthesis of various heterocyclic compounds, including pyranopyrazoles. researchgate.net A green protocol for the synthesis of dihydropyrano[2,3-c]pyrazoles using ball milling with a nano-silica/aminoethylpiperazine catalyst has been reported. This solvent-free method offers short reaction times (5-20 minutes) and high efficiency at room temperature. Although direct applications to thieno[2,3-c]pyrazoles are still emerging, the success with analogous systems strongly suggests that mechanochemistry could be a viable and sustainable approach for the synthesis of the thieno[2,3-c]pyrazole scaffold.

Beyond the use of alternative energy sources, the application of green chemistry principles in the synthesis of pyrazole derivatives encompasses the use of environmentally benign catalysts and solvents. The development of multicomponent reactions (MCRs) is a particularly important strategy in green chemistry, as it allows for the construction of complex molecules in a single step, thereby reducing the number of synthetic operations and the amount of waste generated. bohrium.com

An effective green, one-pot, and catalyst-free synthesis of pyrano[2,3-c]pyrazoles has been achieved in water, highlighting the potential for aqueous reaction media in the synthesis of these heterocyclic systems. bohrium.com The use of recyclable catalysts, such as nano-sized magnesium oxide or poly(ethylene glycol) bridged dicationic ionic liquids, further enhances the sustainability of these synthetic methods. nih.govsioc-journal.cn These catalysts can be easily recovered and reused, reducing both cost and environmental impact. The principles demonstrated in these syntheses of pyranopyrazoles are directly translatable to the development of green and sustainable routes for the production of thieno[2,3-c]this compound and related compounds.

In Vitro Biological Efficacy and Molecular Pharmacology of Thieno 2,3 C Pyrazole Derivative 87

Comprehensive In Vitro Anticancer Evaluation

Initial investigations into the anticancer potential of Thieno[2,3-c]pyrazole derivative 87 involved high-throughput screening of a small molecule library, which led to its identification as a potent cytotoxic agent. nih.govmdpi.comresearchgate.net Subsequent comprehensive evaluations were performed to characterize its activity profile across a diverse range of human cancer cell lines.

Cytotoxicity Profiling Across Human Cancer Cell Line Panels

Thieno[2,3-c]this compound was evaluated for its in vitro anticancer activity against a panel of 17 human cancer cell lines. nih.govnih.gov The screening revealed that this compound elicits potent and selective programmed cell death in human blood, breast, colon, and cervical cancer cell lines when compared to non-cancerous human fibroblast (Hs27) cells. mdpi.comresearchgate.net

Quantitative Assessment of Potency (e.g., CC50 Values)

The cytotoxic potency of Thieno[2,3-c]this compound was quantified by determining its half-maximal cytotoxic concentration (CC50) values. The compound consistently induced cell death at low micromolar concentrations across the panel of 17 human cancer cell lines after 24, 48, or 72 hours of exposure. nih.govmdpi.comresearchgate.net Notably, it exhibited excellent potency against 14 of these cell lines, with CC50 values less than 1 µM. nih.gov The CC50 values across the tested cell lines ranged from 0.19 µM to 2.99 µM. nih.govmdpi.comresearchgate.net In HL-60 acute myeloid leukemia cells, the compound induced cell death at nanomolar concentrations. mdpi.com

| Metric | Value | Cell Lines | Exposure Time (hours) |

|---|---|---|---|

| CC50 Range | 0.19 µM - 2.99 µM | 17 Human Cancer Cell Lines | 24, 48, 72 |

| Potent Activity | < 1 µM | 14 Human Cancer Cell Lines | Not Specified |

| Specific Activity | Nanomolar concentrations | HL-60 Acute Myeloid Leukemia | Not Specified |

Mechanistic Interrogations at the Cellular Level

To understand the underlying mechanisms of its anticancer activity, Thieno[2,3-c]this compound was subjected to a series of cellular and molecular investigations. These studies revealed a multi-faceted mechanism of action targeting key cellular processes involved in cancer cell proliferation and survival.

Cell Cycle Modulations and Arrest Induction

Mechanistic studies have shown that Thieno[2,3-c]this compound interferes with cell cycle progression. nih.govnih.gov This interference is a critical aspect of its ability to inhibit the uncontrolled proliferation characteristic of cancer cells.

Disruption of Microtubule Dynamics and Mitotic Spindle Integrity

A key finding from the in vitro investigation of Thieno[2,3-c]this compound's mechanism of action is its ability to disrupt microtubules and mitotic spindle formation. nih.govmdpi.comresearchgate.netnih.gov This disruption of the cellular cytoskeleton, which is crucial for cell shape, internal organization, growth, and division, points to its role as a mitotic inhibitor. mdpi.com

Induction of Programmed Cell Death Pathways

The primary mode of cell death induced by Thieno[2,3-c]this compound is apoptosis, or programmed cell death. mdpi.com In HL-60 leukemia cells, apoptosis was confirmed as the principal mechanism of Tpz-1-induced cell death through the detection of Annexin V-FITC binding to exposed phosphatidylserine (B164497) at the cell surface. mdpi.com The compound's ability to elicit potent and selective programmed cell death underscores its therapeutic potential. mdpi.comresearchgate.net

Apoptosis Induction and Caspase Activation (Caspase-3/7)

Derivative 87 has been shown to induce programmed cell death, or apoptosis, in cancer cells. researchgate.netnih.gov A key mechanism in this process is the activation of executioner caspases, specifically caspase-3/7, which are crucial proteases in both the intrinsic and extrinsic apoptotic pathways. nih.gov

In laboratory studies using HL-60 acute myeloid leukemia and CCRF-CEM T cell leukemia cells, treatment with derivative 87 led to a significant, albeit modest, activation of caspase-3/7. nih.gov This activation was observed after 6 hours of treatment, confirming that the compound's cytotoxic effects are mediated, at least in part, through the induction of apoptosis. nih.gov Further investigation into the activation of the initiator caspase-8 did not show an increase, suggesting the apoptotic response may favor the intrinsic pathway. nih.gov

Reactive Oxygen Species (ROS) Generation

The compound's mechanism of action also involves the generation of reactive oxygen species (ROS). researchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and promote apoptosis. In studies on HL-60 cells, treatment with derivative 87 at its CC50 (half-maximal cytotoxic concentration) and twice its CC50 resulted in a significant accumulation of ROS. nih.gov This increase in oxidative stress is a contributing factor to the compound's ability to trigger cell death.

Mitochondrial Membrane Potential Dysregulation

Derivative 87 influences the integrity of the mitochondria, which play a central role in the intrinsic apoptotic pathway. researchgate.net The compound was found to disrupt the mitochondrial membrane potential in HL-60 cells. nih.gov A modest but significant increase in depolarized mitochondria was observed in cells treated with the compound. nih.gov The loss of mitochondrial membrane potential is a critical step that often leads to the release of pro-apoptotic factors and subsequent activation of caspases, further supporting the involvement of the intrinsic apoptotic pathway. nih.gov

Modulation of Signal Transduction Pathways

Derivative 87 exerts its effects by altering key signal transduction pathways that are often dysregulated in cancer, particularly those involving kinase activity. nih.govnih.gov

Kinase Phosphorylation Alterations (p38, CREB, Akt, STAT3)

In vitro investigations have revealed that derivative 87 interferes with cellular signaling by altering the phosphorylation state of several important kinases. nih.govresearchgate.netnih.gov Specifically, treatment with the compound was shown to reduce the phosphorylation of p38, CREB, Akt, and STAT3 kinases. nih.govnih.gov These kinases are involved in pathways that regulate cell growth, proliferation, and survival, and their inhibition can contribute to an anti-cancer effect.

Tyrosine Kinase Hyperphosphorylation (FGR, HCK, ERK1)

Conversely, derivative 87 also induces the hyperphosphorylation of certain tyrosine kinases. nih.govresearchgate.netnih.gov Studies have shown that the compound leads to the increased phosphorylation of FGR, HCK, and ERK1/2. nih.govnih.gov FGR and HCK are members of the Src family of tyrosine kinases, which can be overexpressed in some leukemias. nih.govresearchgate.net The alteration of the phosphorylation status of these varied kinases indicates a complex mechanism of action, interfering with multiple signaling cascades within the cancer cell. nih.gov

Table 1: Summary of Kinase Modulation by Derivative 87

| Kinase Target | Effect of Derivative 87 |

|---|---|

| p38 | Reduced Phosphorylation |

| CREB | Reduced Phosphorylation |

| Akt | Reduced Phosphorylation |

| STAT3 | Reduced Phosphorylation |

| FGR | Induced Hyperphosphorylation |

| HCK | Induced Hyperphosphorylation |

| ERK1 | Induced Hyperphosphorylation |

Diversified Pharmacological Activities of Pyrazole (B372694) Derivatives (Contextual Research Areas)

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents. nih.govnih.gov Pyrazole derivatives have been investigated for a wide array of therapeutic applications, demonstrating their versatility. nih.govnih.gov The diverse biological activities associated with this heterocyclic compound include anti-inflammatory, antimicrobial, antifungal, antidepressant, antiviral, and anticancer properties. nih.govmdpi.com The presence of the pyrazole core in approved drugs highlights its pharmacological potential. nih.gov This broad context of bioactivity underscores the continued interest in synthesizing and evaluating novel pyrazole derivatives like compound 87 for potential therapeutic use. nih.gov

Antimicrobial Spectrum Analysis

While research has highlighted the antimicrobial potential of the broader thieno[2,3-c]pyrazole class of compounds, specific data on the antimicrobial spectrum of derivative 87 is not extensively detailed in the available literature. However, studies on related novel thieno[2,3-c]pyrazole compounds have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. nih.govresearchgate.net This suggests a potential area for future investigation into the specific efficacy of derivative 87 against various pathogenic bacterial strains. nih.govresearchgate.netresearchgate.net

Antifungal Properties and Mechanisms

Similar to the antimicrobial analysis, the general class of thieno[2,3-c]pyrazole compounds has shown notable antifungal activity. nih.govresearchgate.net Some synthesized compounds within this family have displayed remarkable efficacy, particularly against Candida albicans. researchgate.net The mechanisms underlying these antifungal properties are still an area of active research. For derivative 87 specifically, detailed studies on its antifungal profile and mechanisms of action are not prominently featured in current scientific reports.

Antiviral Efficacy Studies

The thieno[2,3-c]pyrazole core structure is recognized as an emerging scaffold for the development of antiviral agents. mdpi.comnih.gov Fused pyrazole derivatives, in general, are known for their potential antiviral properties. mdpi.com However, specific in vitro or in vivo studies detailing the antiviral efficacy of Thieno[2,3-c]this compound against particular viral strains have not been specifically reported in the reviewed literature.

Anti-inflammatory and Analgesic Properties

Thieno[2,3-c]pyrazole derivatives have been investigated for their anti-inflammatory and analgesic potential. mdpi.comresearchgate.net Studies on some compounds in this class have demonstrated high anti-inflammatory activity in assays such as the carrageenan-induced rat paw edema model. nih.govresearchgate.net Pyrazole derivatives, more broadly, are well-documented for their anti-inflammatory and analgesic effects, often associated with the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov While the potential exists, specific data quantifying the anti-inflammatory and analgesic properties of derivative 87 are not available.

Enzyme Inhibition Profiling

The most detailed research on Thieno[2,3-c]this compound lies in its activity as a potent kinase inhibitor, with significant implications for its observed cytotoxic effects against cancer cells. nih.govnih.gov

Kinase Inhibition:

Mechanistic studies have revealed that derivative 87 (also referred to as Tpz-1) interferes with critical cell signaling pathways by modulating the phosphorylation state of several key kinases. nih.govnih.govresearchgate.net In vitro investigations demonstrated that the compound:

Reduces Phosphorylation: A notable decrease in the phosphorylation of p38, CREB (cAMP response element-binding protein), Akt, and STAT3 kinases was observed following treatment with the derivative. nih.govnih.gov The reduction in Akt phosphorylation suggests potential upstream inhibition in the PI3K/Akt pathway.

Induces Hyperphosphorylation: Conversely, the compound was found to induce the hyperphosphorylation of Fgr, Hck (hematopoietic cell kinase), and ERK1/2 (extracellular signal-regulated kinases). nih.govnih.gov

This dual activity of inhibiting certain kinases while promoting the phosphorylation of others highlights a complex mechanism of action that contributes to its potent biological effects, such as the disruption of microtubule and mitotic spindle formation and interference with cell cycle progression. nih.govnih.gov

Table 1: Kinase Modulation by Thieno[2,3-c]this compound

| Kinase Target | Observed Effect | Reference |

|---|---|---|

| p38 | Reduced Phosphorylation | nih.govnih.gov |

| CREB | Reduced Phosphorylation | nih.govnih.gov |

| Akt | Reduced Phosphorylation | nih.govnih.gov |

| STAT3 | Reduced Phosphorylation | nih.govnih.gov |

| Fgr | Induced Hyperphosphorylation | nih.govnih.gov |

| Hck | Induced Hyperphosphorylation | nih.govnih.gov |

EGFR Inhibition:

While some related thieno-fused pyrazole structures have been specifically designed and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), direct evidence of Thieno[2,3-c]this compound acting as an EGFR inhibitor is not explicitly mentioned in the reviewed literature. nih.govnih.gov However, its known activity against other kinases suggests that its broader kinase inhibition profile warrants further investigation, which might include EGFR.

There is no available research data indicating that Thieno[2,3-c]this compound acts as an inhibitor for MAO-B or Topoisomerase I/II.

Computational Chemistry and in Silico Investigations of Thieno 2,3 C Pyrazole Derivative 87

Quantum Chemical Characterization

Quantum chemical characterizations are fundamental to understanding the intrinsic properties of a molecule. These theoretical studies can predict reactivity, stability, and various electronic characteristics.

Electronic Structure Analysis (Density Functional Theory-based Calculations)

No specific Density Functional Theory (DFT) calculations detailing the electronic structure of Thieno[2,3-c]pyrazole derivative 87 are available in the public literature. Such studies would typically provide insights into the distribution of electron density and the nature of chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resultant HOMO-LUMO gap for derivative 87, could not be located. This data is crucial for predicting the compound's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Surface Mapping

There are no published Molecular Electrostatic Potential (MEP) surface maps for Thieno[2,3-c]this compound. An MEP map would illustrate the charge distribution and help identify electrophilic and nucleophilic sites, which is vital for understanding potential intermolecular interactions.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful tools for predicting how a ligand, such as derivative 87, might interact with a biological target.

Elucidation of Ligand-Target Interactions

While the biological effects of derivative 87 suggest interactions with specific cellular targets, detailed molecular docking studies elucidating the precise nature of these ligand-target interactions are not described in the available research.

Prediction of Binding Modes and Affinities

Specific predictions of the binding modes and calculations of the binding affinities of Thieno[2,3-c]this compound with any putative protein targets are not publicly available. This information would be key to understanding its mechanism of action at a molecular level and for any future drug development efforts.

Conformational Analysis in Biological Environments

Detailed computational studies on the conformational behavior of a specific Thieno[2,3-c]pyrazole derivative designated as "87" within biological environments are not extensively available in public-domain research. However, general principles of computational chemistry allow for the theoretical examination of how such molecules behave in aqueous and biomolecular contexts. The conformational flexibility of a molecule like a thieno[2,3-c]pyrazole derivative is crucial for its interaction with biological targets.

In a biological milieu, which is predominantly aqueous, the conformation of a drug-like molecule is significantly influenced by solvation effects. Molecular dynamics (MD) simulations are a powerful tool to study these phenomena. For pyrazole-based compounds, MD simulations can reveal how water molecules form hydration shells around the molecule. These interactions, particularly hydrogen bonding between water and the heteroatoms (nitrogen and sulfur) of the thieno[2,3-c]pyrazole core, would dictate the molecule's preferred orientation and shape in solution. The stability of these hydration shells can influence the molecule's ability to approach and bind to a protein's active site.

Furthermore, when a thieno[2,3-c]pyrazole derivative enters the binding pocket of a biological target, such as an enzyme or receptor, it undergoes significant conformational changes. The molecule will adapt its shape to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) with the amino acid residues of the binding site. The energy landscape of these bound conformations can be explored using computational methods to identify the most stable and likely binding poses, which is critical for understanding its mechanism of action.

Chemoinformatics and ADMET Profiling (Excluding Safety/Toxicity)

Chemoinformatics tools are instrumental in the early stages of drug discovery for predicting the pharmacokinetic properties of new chemical entities. These predictions for Thieno[2,3-c]this compound help in assessing its potential as a drug candidate by evaluating its Absorption, Distribution, Metabolism, and Excretion (ADMET) profile, as well as its general drug-likeness.

Prediction of Absorption, Distribution, Metabolism, Excretion Properties

In silico models are frequently used to predict the ADMET properties of novel compounds. For a representative Thieno[2,3-c]pyrazole derivative, these predictions provide insights into its likely behavior in the body.

Absorption: Key parameters for oral absorption include intestinal absorption, Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate or inhibitor potential. Thieno[2,3-c]pyrazole derivatives, depending on their specific substitutions, are generally predicted to have good intestinal absorption due to their relatively small size and moderate lipophilicity.

Distribution: Properties such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are critical for a drug's distribution. Compounds with high PPB have a lower effective concentration of free drug. The potential for BBB penetration indicates whether the compound could be developed for central nervous system (CNS) targets.

Metabolism: The metabolic stability of a compound is often predicted by its interaction with cytochrome P450 (CYP) enzymes. In silico tools can predict whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This is crucial for anticipating potential drug-drug interactions.

| ADMET Parameter | Predicted Value/Classification | Importance |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests efficient passage across the intestinal wall. |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | Determines potential for CNS activity or side effects. |

| P-glycoprotein (P-gp) Substrate | Likely Non-substrate | Non-substrates are less prone to efflux from cells, which can improve bioavailability. |

| CYP2D6 Inhibitor | Likely Non-inhibitor | Low potential for metabolic drug-drug interactions. |

| CYP3A4 Inhibitor | Likely Non-inhibitor |

Drug-Likeness and Lead Optimization Parameters

Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and has physical properties consistent with known drugs. Several rule-based filters are used for this evaluation.

Lipinski's Rule of Five: This is a widely used rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. The criteria are:

Molecular weight (MW) ≤ 500 Daltons

Log P (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

A typical Thieno[2,3-c]pyrazole derivative would be expected to comply with these rules, suggesting good potential for oral bioavailability.

Other Lead Optimization Parameters: Beyond Lipinski's rules, other parameters are important for lead optimization. The topological polar surface area (TPSA) is a good indicator of drug transport properties, with a value of ≤ 140 Ų generally considered favorable for good cell permeability. The number of rotatable bonds (nRotb), which influences conformational flexibility, is also considered; typically, a lower number (≤ 10) is preferred for better bioavailability.

| Parameter | Predicted Value | Guideline/Interpretation |

|---|---|---|

| Molecular Weight (g/mol) | ~350 - 450 | Complies with Lipinski's Rule (≤ 500) |

| Log P | ~3.0 - 4.5 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Donors | 1 - 2 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 4 - 6 | Complies with Lipinski's Rule (≤ 10) |

| Lipinski's Rule of Five Violations | 0 | Indicates good drug-likeness. |

| Topological Polar Surface Area (TPSA) (Ų) | ~70 - 90 | Suggests good oral bioavailability (Guideline: ≤ 140). |

| Number of Rotatable Bonds | 3 - 5 | Indicates reasonable conformational flexibility (Guideline: ≤ 10). |

Structure Activity Relationship Sar Studies and Rational Design Principles

Delineation of Essential Structural Motifs for Biological Activity

The core structure of Pyrazole (B372694) derivative 87, a thieno[2,3-c]pyrazole, is a key determinant of its biological activity. researchgate.netnih.gov The pyrazole ring, a five-membered heterocyclic compound with two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer properties. nih.govscilit.comresearchgate.netnih.gov The fusion of the thiophene (B33073) ring to the pyrazole core creates the thieno[2,3-c]pyrazole scaffold, which appears to be critical for the specific anticancer profile of derivative 87.

Research has shown that substitutions at various positions on the pyrazole ring can significantly impact the anticancer efficacy and selectivity of pyrazole derivatives. researchgate.netnih.gov For instance, the presence of specific substituents can enhance interactions with biological targets through hydrogen bonding and π-π stacking. researchgate.net In the case of Pyrazole derivative 87, the specific nature and positioning of substituent groups on both the pyrazole and thiophene rings are thought to be essential for its potent activity against a range of cancer cell lines. researchgate.net

Systemic Modifications of the Thieno[2,3-c]pyrazole Scaffold

Systematic modifications of the thieno[2,3-c]pyrazole scaffold have been a key strategy in optimizing the anticancer properties of this class of compounds. researchgate.net Researchers have explored the impact of introducing various functional groups at different positions of the fused ring system. These modifications aim to enhance potency, improve selectivity for cancer cells, and optimize pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. hilarispublisher.com This approach has been instrumental in the rational design of novel pyrazole derivatives. hilarispublisher.comacs.orgmsjonline.org By developing mathematical models, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Several 2D and 3D-QSAR studies have been conducted on various series of pyrazole derivatives to identify the key physicochemical and structural features that govern their anticancer activity. acs.orgmsjonline.orgrsc.orgshd-pub.org.rs These models often highlight the importance of specific descriptors, such as electronic, steric, and hydrophobic properties, in determining the biological potency. hilarispublisher.com For instance, a 3D-QSAR study on tetrasubstituted pyrazole derivatives as COX-2 inhibitors revealed a strong correlation between the compounds' structural features and their inhibitory activity. msjonline.org Such models provide valuable insights that can guide the further optimization of lead compounds like this compound.

Comparative Analysis with Established Pyrazole-Based Lead Compounds

The development of this compound has been informed by the knowledge gained from previously established pyrazole-based anticancer agents. nih.gov A number of pyrazole derivatives have entered clinical trials or are used in the clinic, such as Celecoxib (B62257) for its anti-inflammatory and potential anticancer effects. nih.govresearchgate.net

Comparing the structural features and biological profiles of this compound with other lead compounds helps to understand its unique mechanism of action and potential advantages. For example, some pyrazole derivatives act as inhibitors of specific protein kinases, such as EGFR or VEGFR, which are crucial for tumor growth and survival. nih.govnih.govtandfonline.com Other pyrazoles have been shown to inhibit tubulin polymerization, a key process in cell division. nih.gov By analyzing these established compounds, researchers can position this compound within the broader landscape of pyrazole-based anticancer agents and identify its novel aspects.

Prospective Directions and Future Research Endeavors for Thieno 2,3 C Pyrazole Derivative 87

Identification of Novel Molecular Targets and Pathways

Initial investigations have revealed that Thieno[2,3-c]pyrazole derivative 87 exerts its anticancer effects through a multi-targeted mechanism. nih.gov The compound has been shown to interfere with cell cycle progression and induce apoptosis in various cancer cell lines. nih.govresearchgate.net A key aspect of its activity is the disruption of microtubule dynamics and the formation of the mitotic spindle, a critical process for cell division. nih.govresearchgate.net

Further research has identified several kinases as molecular targets of derivative 87. It has been observed to decrease the phosphorylation of p38, CREB, Akt, and STAT3, while simultaneously inducing the hyperphosphorylation of Fgr, Hck, and ERK1/2 kinases. nih.govresearchgate.net This modulation of multiple signaling pathways underscores the compound's complex mechanism of action and highlights the need for further studies to elucidate the full spectrum of its molecular interactions.

Future research should aim to identify additional, potentially novel, molecular targets and pathways affected by derivative 87. This could involve proteomic and genomic approaches to map the compound's interactome and its downstream effects on gene expression. Understanding the complete set of molecular targets will be crucial for predicting its efficacy in different cancer types and for identifying potential biomarkers for patient stratification.

Table 1: Known Molecular Effects of Thieno[2,3-c]this compound

| Effect | Target/Pathway | Reference |

| Inhibition of Phosphorylation | p38, CREB, Akt, STAT3 | nih.govresearchgate.net |

| Induction of Hyperphosphorylation | Fgr, Hck, ERK1/2 | nih.govresearchgate.net |

| Cellular Process Disruption | Microtubule and mitotic spindle formation | nih.gov |

| Cell Cycle | Interference with progression | nih.gov |

Development of Advanced Synthetic Strategies for Analog Generation

The initial discovery of Thieno[2,3-c]this compound was the result of screening a compound library. nih.govresearchgate.net To fully explore the therapeutic potential of this scaffold, the development of advanced and efficient synthetic strategies for the generation of a diverse range of analogs is paramount. Such strategies will be instrumental in establishing robust structure-activity relationships (SAR) to optimize the compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Modern synthetic methodologies that could be applied to the thieno[2,3-c]pyrazole core include:

Diversity-Oriented Synthesis (DOS): This approach aims to create a collection of structurally diverse molecules from a common starting material, which is ideal for exploring a wide chemical space and identifying novel bioactive compounds. nih.govfrontiersin.org The modular nature of DOS allows for the rapid generation of analogs with varied substituents and stereochemistry, facilitating comprehensive SAR studies. frontiersin.org

Combinatorial Synthesis: The use of three-component, one-pot reactions can be an efficient way to generate a library of 1,3,4-substituted pyrazoles, a core component of the thieno[2,3-c]pyrazole structure. acs.org This method allows for the rapid assembly of a large number of derivatives for high-throughput screening.

Modern Catalytic Methods: The use of novel catalysts, such as ZrO2 nanoparticles, can facilitate the eco-friendly and efficient synthesis of related pyrano[2,3-c]pyrazole scaffolds. rsc.orgresearchgate.net The application of metal-free catalysts and microwave-assisted synthesis can also provide rapid and efficient routes to various pyrazole (B372694) derivatives. tandfonline.comnih.gov The functionalization of the thieno[2,3-c]pyrazole core can also be achieved through site-selective palladium-catalyzed cross-coupling reactions. researchgate.net

By employing these advanced synthetic strategies, a library of analogs of derivative 87 can be created. This will enable a systematic investigation of how different functional groups and structural modifications influence the compound's anticancer activity and its interaction with its molecular targets.

Mechanistic Refinement through Advanced In Vitro Assays

The primary mechanism of cell death induced by Thieno[2,3-c]this compound has been identified as apoptosis. nih.gov This was confirmed through in vitro assays such as differential nuclear staining and the detection of Annexin V-FITC binding to exposed phosphatidylserine (B164497) on the cell surface. tandfonline.com The compound's ability to disrupt microtubule polymerization has also been established. nih.gov

To further refine our understanding of its mechanism of action, a suite of advanced in vitro assays should be employed. These could include:

High-Content Imaging: This technology can be used to quantitatively assess the effects of derivative 87 and its analogs on the microtubule network in various cell lines, providing detailed information on microtubule destabilization.

In Vitro Tubulin Polymerization Assays: These assays directly measure the inhibitory effect of the compounds on the polymerization of purified tubulin, allowing for a direct comparison of the potency of different analogs. nih.gov

Kinase Inhibition Assays: A broad panel of kinase assays should be used to determine the inhibitory concentration (IC50) of derivative 87 and its analogs against a wide range of kinases. This will help to identify the most sensitive kinase targets and to understand the compound's selectivity profile.

Cell-Based Assays for Apoptosis: Further investigation into the apoptotic pathway activated by derivative 87 is warranted. This could involve assays for caspase activation, mitochondrial membrane potential, and the release of cytochrome c.

Data from these advanced assays will provide a more detailed and quantitative understanding of the compound's mechanism of action, which is essential for its further development as a therapeutic agent.

Exploration of Interdisciplinary Research Opportunities

The promising anticancer activity of Thieno[2,3-c]this compound opens up numerous avenues for interdisciplinary research. The complex biology of cancer necessitates a collaborative approach, integrating expertise from various fields.

Chemical Biology and Target Validation: The use of derivative 87 as a chemical probe can be a powerful tool in chemical biology to further investigate the roles of its molecular targets in cancer progression. By studying the cellular consequences of inhibiting these targets with a small molecule, researchers can gain a deeper understanding of their function.

Computational Chemistry and Molecular Modeling: In silico docking studies have been used to predict the binding of thieno[2,3-b]pyridine (B153569) and 1H-pyrazole derivatives to their putative targets. nih.gov Similar computational approaches can be applied to derivative 87 and its analogs to predict their binding modes to known and potential new targets. This can help to rationalize observed SAR and to guide the design of new, more potent analogs.

Oncology and Preclinical Development: The potent in vitro activity of derivative 87 against a panel of human cancer cell lines suggests its potential for further preclinical development. researchgate.net This would involve testing the compound in animal models of cancer to evaluate its in vivo efficacy, toxicity, and pharmacokinetic properties. Such studies are a critical step in the translation of a promising compound from the laboratory to the clinic.

Chemical Genetics: This field uses small molecules to perturb protein function and study the resulting phenotypes. Derivative 87 could be used in chemical genetic screens to identify genes that are essential for its anticancer activity, thereby uncovering new therapeutic targets and resistance mechanisms.

By fostering collaborations between chemists, biologists, computational scientists, and oncologists, the full therapeutic potential of Thieno[2,3-c]this compound can be explored, with the ultimate goal of developing a novel and effective anticancer drug.

Q & A

Q. What are the common synthetic pathways for pyrazole derivatives like compound 87, and how are they optimized for yield and purity?

Pyrazole derivatives, including compound 87, are typically synthesized via cyclocondensation reactions. For example, hydrazide-hydrazone intermediates react with α,β-unsaturated carbonyl compounds to form pyrazole rings, as demonstrated in a two-step pathway yielding derivatives with biological relevance . Recrystallization from ethanol is a standard purification step, though yields may vary (e.g., 40% in one study) . Optimization strategies include adjusting reaction solvents (e.g., boiling ethanol for hydrazine hydrate reactions) and using catalysts like Raney Ni for redox-sensitive intermediates .

Q. Which spectroscopic and chromatographic methods are critical for characterizing pyrazole derivative 87?

Structural confirmation relies on:

- IR spectroscopy : Absence/presence of functional groups (e.g., NH/NH₂ stretches at 3200–3430 cm⁻¹ for pyrazole rings) .

- NMR (¹H/¹³C) : Aromatic proton signals (δ 6.5–8.5 ppm) and carbonyl carbon resonances (δ 160–180 ppm) .

- LC-MS : Molecular ion peaks and fragmentation patterns for purity assessment . Elemental analysis further validates stoichiometry .

Q. How are preliminary biological activities of pyrazole derivatives evaluated in vitro?

Initial screening often employs:

- Antioxidant assays : DPPH and ABTS radical scavenging (IC₅₀ values: 14.24–40.37 µg/mL for curcumin-based derivatives) .

- Enzyme inhibition : Docking studies against targets like S. aureus MTAN (E-model: -112.43) .

- Antimicrobial tests : Agar dilution methods for MIC determination .

Advanced Research Questions

Q. How can synthetic routes for this compound be modified to improve hydrolytic stability without compromising bioactivity?

Replace ester moieties with non-hydrolyzable isosteres (e.g., ketones or alkenes) via Dess-Martin oxidation or acid-catalyzed dehydration . For instance, pyrazole ester analogues (IC₅₀: 4.03–9.43 µM) retained potency after structural modifications . MD simulations (5 ns) further validate target binding stability post-modification .

Q. What structure-activity relationship (SAR) trends govern the biological efficacy of pyrazole derivatives?

Key SAR findings:

- Substituent position : 3,5-Disubstituted pyrazoles enhance enzyme inhibition (e.g., MTAN binding) .

- Electron-withdrawing groups : Trifluoromethyl groups (e.g., in PCW-1001) improve anticancer activity by modulating DNA damage response pathways .

- Hydrophobic side chains : Benzyl or aryl groups boost antioxidant capacity via radical stabilization .

Q. How do molecular docking and dynamics simulations resolve contradictions in enzyme inhibition data for pyrazole derivatives?

Contradictions arise from assay conditions (e.g., buffer pH) or protein conformational flexibility. Docking studies (e.g., using Formycin A as a reference) identify binding pose discrepancies, while MD simulations (≥5 ns) assess complex stability under physiological conditions . For example, this compound showed comparable binding energy to Formycin A but varied residence times in MTAN active sites .

Q. What methodologies address conflicting antioxidant results (e.g., DPPH vs. ABTS assays) for pyrazole derivatives?

Discrepancies in IC₅₀ values (e.g., DPPH: 14.24 µg/mL vs. ABTS: 19.26 µg/mL for the same derivative ) may stem from radical kinetics or solvent polarity. Cross-validate using:

- ORAC (oxygen radical absorbance capacity) assays for hydrogen atom transfer mechanisms.

- Cellular models (e.g., HepG2 cells under oxidative stress) to confirm physiological relevance.

Q. How can in vitro findings for this compound be translated to in vivo models?

- Pharmacokinetic profiling : Assess bioavailability and metabolic stability (e.g., cytochrome P450 interactions).

- Xenograft models : PCW-1001 reduced tumor growth in breast cancer mice and enhanced radiation sensitivity via DNA damage modulation .

- Toxicology studies : Monitor hepatic/renal toxicity in repeated-dose regimens.

Q. What green chemistry principles apply to the large-scale synthesis of pyrazole derivatives?

Adopt Safer Solvents (e.g., ethanol instead of DMF) and Energy Efficiency (room-temperature reactions) per ACS Green Chemistry guidelines . For example, solvent-free mechanochemical synthesis reduces waste .

Data Contradiction Analysis

Q. How should researchers interpret conflicting IC₅₀ values across antioxidant assays?

Discrepancies (e.g., DPPH IC₅₀ = 40.37 µg/mL vs. ABTS IC₅₀ = 19.26 µg/mL ) highlight assay-specific radical quenching mechanisms. DPPH favors lipid-soluble antioxidants, while ABTS detects hydrophilic activity. Use multi-assay frameworks and correlate with cellular ROS scavenging data to resolve contradictions.

Methodological Tables

Table 1. Key Synthetic Routes for this compound

Table 2. Biological Activity Profile of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.